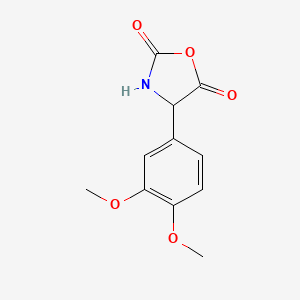
4-(3,4-Dimethoxyphenyl)oxazolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-Dimethoxyphenyl)oxazolidine-2,5-dione is a chemical compound that belongs to the oxazolidinedione family This compound is characterized by its unique structure, which includes an oxazolidine ring fused with a phenyl group substituted with two methoxy groups at the 3 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxyphenyl)oxazolidine-2,5-dione typically involves the reaction of 3,4-dimethoxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through a cyclization process, forming the oxazolidine ring. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and the use of industrial-grade catalysts. The final product is usually purified through recrystallization or other suitable purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,4-Dimethoxyphenyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxazolidinones, while substitution reactions can introduce different functional groups onto the phenyl ring .
Applications De Recherche Scientifique
4-(3,4-Dimethoxyphenyl)oxazolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(3,4-Dimethoxyphenyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate various biochemical pathways, contributing to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Oxazolidinedione: A simpler analog without the phenyl and methoxy groups.
5-(2,3-Dimethoxyphenyl)-1,3-oxazolidine-2,4-dione: A similar compound with different substitution patterns on the phenyl ring.
Uniqueness
4-(3,4-Dimethoxyphenyl)oxazolidine-2,5-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methoxy groups at the 3 and 4 positions of the phenyl ring can enhance its solubility and potentially its interaction with biological targets .
Propriétés
Formule moléculaire |
C11H11NO5 |
|---|---|
Poids moléculaire |
237.21 g/mol |
Nom IUPAC |
4-(3,4-dimethoxyphenyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C11H11NO5/c1-15-7-4-3-6(5-8(7)16-2)9-10(13)17-11(14)12-9/h3-5,9H,1-2H3,(H,12,14) |
Clé InChI |
UVLXTLGSLXTGQR-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2C(=O)OC(=O)N2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


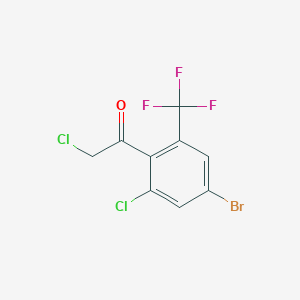


![3-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B13719734.png)
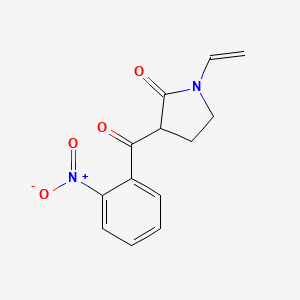
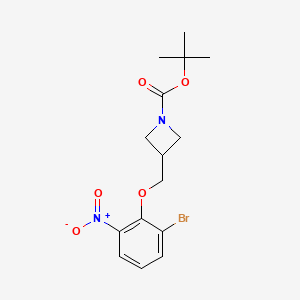
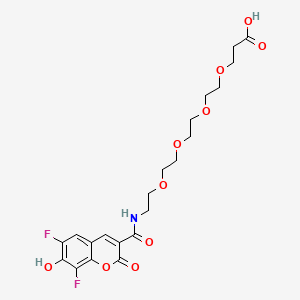

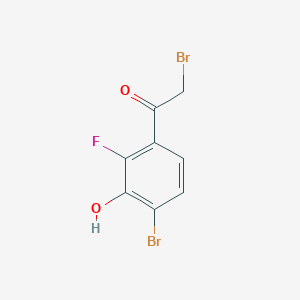

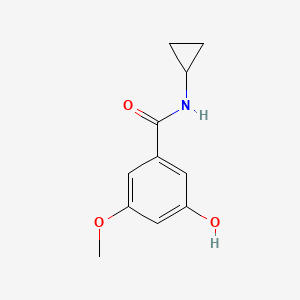
![N-Isobutyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13719816.png)
